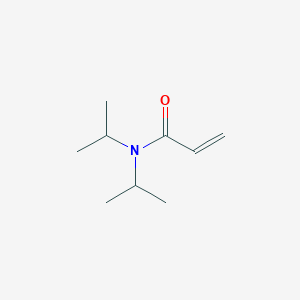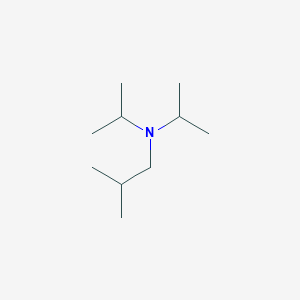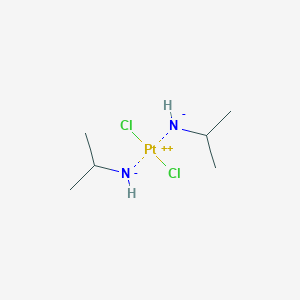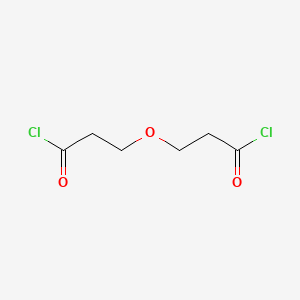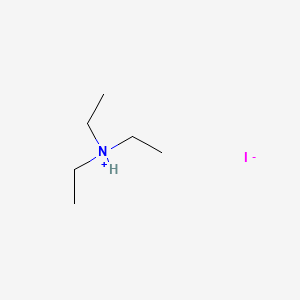
Triethylammonium iodide
説明
Triethylammonium iodide is a quaternary ammonium compound with the chemical formula C_6H_16NI . It is a colorless or yellowish crystalline solid that is soluble in water. This compound is commonly used in organic synthesis and has applications in various scientific fields.
科学的研究の応用
Catalyst in CO2 Fixation Reactions
Triethylamine hydroiodide has been utilized as an effective bifunctional catalyst for the synthesis of cyclic carbonates from epoxides and CO2 under mild conditions. This demonstrates the compound's potential in sustainable chemistry applications, especially in CO2 fixation reactions (Kumatabara et al., 2017).
Role in Sonogashira Reactions
In the field of organic chemistry, triethylamine hydroiodide crystals form during Sonogashira reactions, serving as an indicator for the completion of these reactions. This highlights its utility in monitoring and optimizing reaction conditions (Chen et al., 2009).
Application in Dye-Sensitized Solar Cells
A novel application of triethylamine hydroiodide has been investigated in dye-sensitized solar cells (DSSCs). As a supporting electrolyte, it contributes to enhanced conversion efficiency, showcasing its potential in renewable energy technologies (Jian-Ging Chen et al., 2007).
Use in Photopolymerization Processes
The role of triethylamine hydroiodide in the photopolymerization of methyl methacrylate has been studied. It participates in the initiation mechanism of this polymerization process, underlying its significance in polymer chemistry (Sakota et al., 1971).
Environmental and Health Monitoring
Research has been conducted on the development of sensors based on triethylamine hydroiodide for triethylamine gas sensing. These sensors show promise for applications in environmental monitoring and healthcare, due to their high response, selectivity, and stability (Zhou et al., 2020).
準備方法
Synthetic Routes and Reaction Conditions: Triethylammonium iodide can be synthesized by the reaction between triethylamine and ethyl iodide. The reaction is typically carried out in an organic solvent such as ethanol. The general reaction is as follows: [ \text{(C_2H_5)_3N + C_2H_5I → (C_2H_5)_3NH+I-} ]
Industrial Production Methods: In industrial settings, the production of this compound involves the same basic reaction but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve the use of continuous reactors and purification steps such as recrystallization.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Phase-Transfer Catalysis: It is used as a phase-transfer catalyst in various organic reactions, facilitating the transfer of reactants between different phases.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles include hydroxide ions, cyanide ions, and alkoxide ions.
Solvents: Reactions are typically carried out in polar solvents such as water or ethanol.
Major Products:
Substituted Ammonium Salts: Depending on the nucleophile used, the major products can include various substituted ammonium salts.
Chemistry:
Organic Synthesis: this compound is used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Catalysis: It acts as a phase-transfer catalyst in organic reactions, improving reaction rates and yields.
Biology and Medicine:
Pharmacological Studies: It is used as a source of triethylammonium ions in pharmacological and physiological studies to understand ion channel functions and other biological processes.
Industry:
Electrochemical Applications: It is used in the electrochemical deposition of metal-organic frameworks and other materials.
作用機序
The mechanism of action of triethylammonium iodide involves its role as a source of triethylammonium ions. These ions can interact with various molecular targets, including ion channels and enzymes. The compound can alter the distribution of electric charges and influence biological processes such as neuromuscular transmission.
類似化合物との比較
Tetraethylammonium Iodide: Similar in structure but with an additional ethyl group, making it a quaternary ammonium compound.
Trimethylammonium Iodide: Contains three methyl groups instead of ethyl groups, resulting in different chemical properties.
Uniqueness: Triethylammonium iodide is unique due to its specific balance of hydrophobic and hydrophilic properties, making it an effective phase-transfer catalyst and a useful compound in various scientific applications.
特性
IUPAC Name |
N,N-diethylethanamine;hydroiodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N.HI/c1-4-7(5-2)6-3;/h4-6H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEWVCDMEDQYCHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC.I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4636-73-1 | |
| Record name | Ethanamine, N,N-diethyl-, hydriodide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4636-73-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triethylammonium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.783 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Propanoic acid, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester](/img/structure/B3052760.png)


